molecular formula C12H10Cl3P B14076341 Diphenyltrichlorophosphorane CAS No. 1017-89-6

Diphenyltrichlorophosphorane

Cat. No.: B14076341
CAS No.: 1017-89-6
M. Wt: 291.5 g/mol
InChI Key: RQIITWKDTBNDJW-UHFFFAOYSA-N
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Description

Diphenyltrichlorophosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and three chlorine atoms attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyltrichlorophosphorane can be synthesized through the reaction of diphenylphosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorophosphorane derivative. The general reaction can be represented as follows:

Ph2PH+3Cl2Ph2PCl3+3HCl\text{Ph}_2\text{PH} + 3\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCl}_3 + 3\text{HCl} Ph2​PH+3Cl2​→Ph2​PCl3​+3HCl

where Ph represents the phenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with appropriate safety measures to handle chlorine gas. The reaction is conducted under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyltrichlorophosphorane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkoxides, amines, or thiolates.

    Reduction Reactions: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: this compound can be oxidized to form diphenylphosphine oxide using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides are used under controlled conditions to prevent over-oxidation.

Major Products Formed

    Substitution: Formation of diphenylphosphine derivatives with various substituents.

    Reduction: Formation of diphenylphosphine.

    Oxidation: Formation of diphenylphosphine oxide.

Scientific Research Applications

Diphenyltrichlorophosphorane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in the development of phosphorus-containing biomolecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyltrichlorophosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, being electron-rich, can donate electron density to form bonds with electrophiles. Conversely, the chlorine atoms can be substituted by nucleophiles, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.

    Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to a phosphorus atom.

    Trichlorophosphine: Contains three chlorine atoms attached to a phosphorus atom.

Uniqueness

Diphenyltrichlorophosphorane is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct reactivity patterns. Unlike triphenylphosphine, which is primarily used as a ligand, this compound can participate in a wider range of chemical transformations due to the presence of reactive chlorine atoms. Compared to diphenylphosphine, the trichlorophosphorane derivative offers additional sites for substitution reactions, enhancing its utility in synthetic chemistry.

Properties

CAS No.

1017-89-6

Molecular Formula

C12H10Cl3P

Molecular Weight

291.5 g/mol

IUPAC Name

trichloro(diphenyl)-λ5-phosphane

InChI

InChI=1S/C12H10Cl3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

RQIITWKDTBNDJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(Cl)(Cl)Cl

Origin of Product

United States

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